Cas no 49713-50-0 (4-Quinolinol, 8-iodo-)

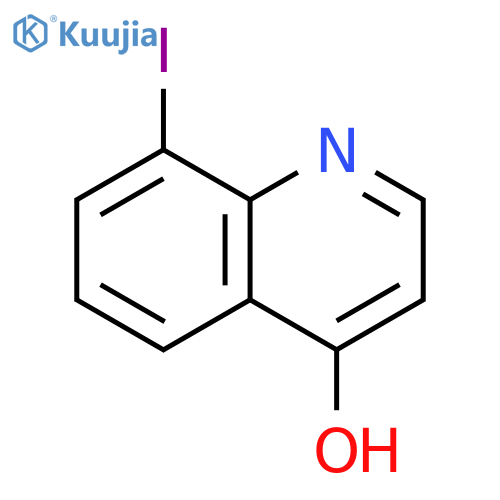

4-Quinolinol, 8-iodo- structure

商品名:4-Quinolinol, 8-iodo-

4-Quinolinol, 8-iodo- 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinol, 8-iodo-

- 4-HYDROXY-8-IODOQUINOLINE

- 8-iodoquinolin-4(1H)-one

- BUTTPARK 1001-55

- 8-Iodo-4(1H)-quinolinone

- SMSSF-0625129

- 8-iodoquinolin-4-ol

- 8-IODO-1,4-DIHYDROQUINOLIN-4-ONE

- 49713-50-0

- D87289

- 832717-35-8

- AMS_CNC_ID-63179358

- SCHEMBL1245388

- WTZKVPWLTHDRNQ-UHFFFAOYSA-N

- DTXSID201312802

- MFCD06808827

- J-650164

- 8-iodo-1H-quinolin-4-one

-

- MDL: MFCD06808827

- インチ: InChI=1S/C9H6INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)

- InChIKey: WTZKVPWLTHDRNQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)I)N=CC=C2O

計算された属性

- せいみつぶんしりょう: 270.94900

- どういたいしつりょう: 270.94941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 33.12000

- LogP: 2.54500

4-Quinolinol, 8-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000380-1g |

8-Iodo-4-hydroxyquinoline |

49713-50-0 | 98% | 1g |

$690.13 | 2023-09-01 | |

| 1PlusChem | 1P006ZDE-1g |

4-Quinolinol, 8-iodo- |

49713-50-0 | 95% | 1g |

$758.00 | 2024-05-01 | |

| 1PlusChem | 1P006ZDE-250mg |

4-Quinolinol, 8-iodo- |

49713-50-0 | 95% | 250mg |

$385.00 | 2024-05-01 | |

| Alichem | A189000380-10g |

8-Iodo-4-hydroxyquinoline |

49713-50-0 | 98% | 10g |

$2169.46 | 2023-09-01 | |

| 1PlusChem | 1P006ZDE-100mg |

4-Quinolinol, 8-iodo- |

49713-50-0 | 95% | 100mg |

$211.00 | 2024-05-01 | |

| Alichem | A189000380-5g |

8-Iodo-4-hydroxyquinoline |

49713-50-0 | 98% | 5g |

$1725.63 | 2023-09-01 | |

| A2B Chem LLC | AD24978-250mg |

4-Quinolinol, 8-iodo- |

49713-50-0 | 95% | 250mg |

$340.00 | 2024-04-19 | |

| A2B Chem LLC | AD24978-100mg |

4-Quinolinol, 8-iodo- |

49713-50-0 | 95% | 100mg |

$183.00 | 2024-04-19 | |

| A2B Chem LLC | AD24978-1g |

4-Quinolinol, 8-iodo- |

49713-50-0 | 95% | 1g |

$655.00 | 2024-04-19 | |

| abcr | AB546876-250mg |

8-Iodoquinolin-4-ol; . |

49713-50-0 | 250mg |

€553.00 | 2024-08-02 |

4-Quinolinol, 8-iodo- 関連文献

-

Emmanouil Broumidis,Callum M. S. Jones,Maria Koyioni,Andreas Kourtellaris,Gareth O. Lloyd,Jose Marques-Hueso,Panayiotis A. Koutentis,Filipe Vilela RSC Adv. 2021 11 29102

49713-50-0 (4-Quinolinol, 8-iodo-) 関連製品

- 342617-07-6(6-Iodoquinolin-4-ol)

- 889660-68-8(3-Iodoquinolin-6-ol)

- 64965-48-6(3-Iodoquinolin-4-OL)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:49713-50-0)4-Quinolinol, 8-iodo-

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):180.0/328.0/623.0